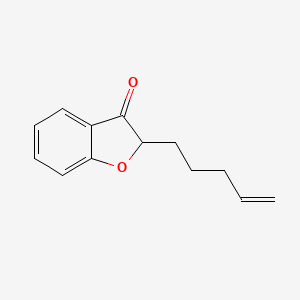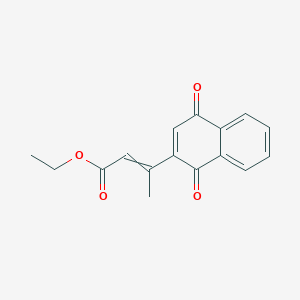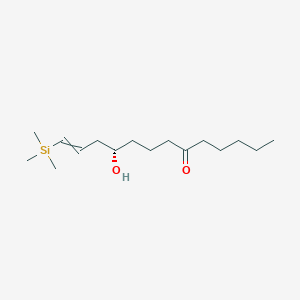
3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate is a chemical compound with the molecular formula C7H11ClO2. It is an ester derivative that features a chlorinated propene group attached to a dimethylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate typically involves the esterification of 3-chloroprop-1-en-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propene group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles such as hydrogen halides or halogens, resulting in the formation of halogenated derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols
Electrophiles: Hydrogen halides, halogens
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
Substitution Products: Hydroxyprop-1-en-1-yl 2,2-dimethylpropanoate, aminoprop-1-en-1-yl 2,2-dimethylpropanoate
Addition Products: 3,3-Dichloroprop-1-en-1-yl 2,2-dimethylpropanoate
Oxidation Products: Epoxyprop-1-en-1-yl 2,2-dimethylpropanoate, dihydroxyprop-1-en-1-yl 2,2-dimethylpropanoate
Aplicaciones Científicas De Investigación
3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom in the propene group acts as a leaving group in substitution reactions, while the double bond can undergo addition reactions. The ester functional group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloroprop-1-en-2-ylbenzene: Similar in structure but contains a benzene ring instead of a dimethylpropanoate group.
1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene: Contains additional chlorine atoms and a benzene ring.
3-Chloroprop-1-ene: Lacks the ester functional group and has a simpler structure.
Uniqueness
3-Chloroprop-1-en-1-yl 2,2-dimethylpropanoate is unique due to its combination of a chlorinated propene group and a dimethylpropanoate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
646995-60-0 |
|---|---|
Fórmula molecular |
C8H13ClO2 |
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
3-chloroprop-1-enyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H13ClO2/c1-8(2,3)7(10)11-6-4-5-9/h4,6H,5H2,1-3H3 |
Clave InChI |
JEDIZAFAMCVPDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC=CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-](/img/structure/B15170475.png)
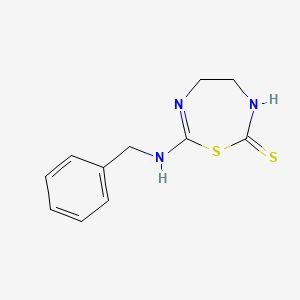
![N-Methyl-2-(2-phenylethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B15170491.png)
silane](/img/structure/B15170494.png)

![4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane](/img/structure/B15170514.png)
![5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B15170527.png)
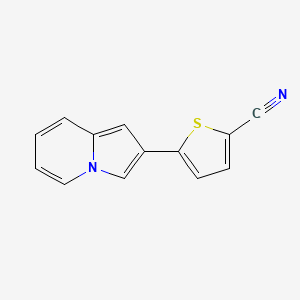
![4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one](/img/structure/B15170545.png)
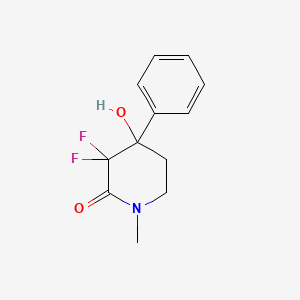
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B15170554.png)
